An In-depth Technical Guide to the Physicochemical Properties of 4-oxo-3,4-dihydroquinazoline-8-carboxylic acid
An In-depth Technical Guide to the Physicochemical Properties of 4-oxo-3,4-dihydroquinazoline-8-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-oxo-3,4-dihydroquinazoline-8-carboxylic acid, a member of the quinazolinone class of heterocyclic compounds, is a molecule of interest in medicinal chemistry and drug discovery. The quinazolinone scaffold is a privileged structure, appearing in numerous biologically active compounds and approved drugs, exhibiting a wide range of pharmacological activities including anticancer, anti-inflammatory, and antimicrobial effects.[1][2][3] A thorough understanding of the physicochemical properties of its derivatives is paramount for predicting their pharmacokinetic and pharmacodynamic behavior, including absorption, distribution, metabolism, excretion, and toxicity (ADMET). This technical guide provides a summary of the available and predicted physicochemical data for 4-oxo-3,4-dihydroquinazoline-8-carboxylic acid (CAS No. 19181-77-2)[4][5][6][7] and outlines representative experimental protocols for their determination.
Core Physicochemical Properties
Due to the limited availability of direct experimental data for 4-oxo-3,4-dihydroquinazoline-8-carboxylic acid, the following table includes predicted values from computational models alongside general information. It is crucial to note that these are theoretical estimations and should be confirmed by empirical testing.
| Property | Predicted Value/Information | Data Type |
| Molecular Formula | C₉H₆N₂O₃ | |
| Molecular Weight | 190.16 g/mol [4][8] | |
| Melting Point | Not experimentally determined. Typically, quinazolinone derivatives are crystalline solids with high melting points.[9][10] | Predicted |
| Boiling Point | Not determined; likely to decompose at high temperatures. | Predicted |
| pKa | Not experimentally determined. The presence of a carboxylic acid group suggests an acidic pKa, likely in the range of 3-5.[11] The quinazolinone core also has basic nitrogen atoms. Computational methods can be employed for more precise predictions.[12][13][14][15] | Predicted |
| logP (Octanol/Water Partition Coefficient) | Not experimentally determined. Prediction would be necessary to estimate its lipophilicity, which is a key factor in membrane permeability and bioavailability. | Predicted |
| Aqueous Solubility | Not experimentally determined. The presence of both a carboxylic acid and a heterocyclic core suggests pH-dependent solubility.[16] | Predicted |
Experimental Protocols
The following sections detail representative experimental methodologies for determining the key physicochemical properties of quinazolinone carboxylic acids. These protocols are based on standard laboratory practices and can be adapted for 4-oxo-3,4-dihydroquinazoline-8-carboxylic acid.
The melting point of a solid crystalline compound is a crucial indicator of its purity.
Methodology: Capillary Melting Point Determination [17][18]
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Sample Preparation: A small, dry sample of the crystalline compound is finely powdered.
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Capillary Loading: The powdered sample is packed into a thin-walled capillary tube to a height of 2-3 mm.
-
Apparatus Setup: The capillary tube is placed in a melting point apparatus.
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Heating: The sample is heated at a steady and slow rate (e.g., 1-2 °C per minute) near the expected melting point.
-
Observation: The temperature at which the substance first begins to melt (onset) and the temperature at which the last solid particle disappears (completion) are recorded as the melting point range. For a pure compound, this range is typically narrow (0.5-2 °C).
The acid dissociation constant (pKa) is a measure of the strength of an acid in solution. For a molecule with both acidic (carboxylic acid) and potentially basic (quinazoline nitrogens) functional groups, multiple pKa values may be present.
Methodology: Potentiometric Titration [19][20][21]
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Solution Preparation: A precise amount of the compound is dissolved in a suitable solvent (e.g., water or a co-solvent system like water/methanol for poorly soluble compounds) to a known concentration (e.g., 1 mM).[19] The ionic strength of the solution is kept constant using an inert salt like KCl.[19]
-
Titration Setup: The solution is placed in a thermostatted vessel with a calibrated pH electrode and a magnetic stirrer.
-
Titration: The solution is titrated with a standardized solution of a strong base (e.g., 0.1 M NaOH) for the acidic pKa, and a strong acid (e.g., 0.1 M HCl) for the basic pKa. The titrant is added in small, precise increments.[19]
-
Data Collection: The pH of the solution is recorded after each addition of the titrant, allowing the system to equilibrate.
-
Data Analysis: A titration curve (pH versus volume of titrant added) is plotted. The pKa value corresponds to the pH at the half-equivalence point. For multiple pKa values, the inflection points on the curve are used to determine the equivalence points.
The octanol-water partition coefficient (logP) is a measure of a compound's lipophilicity and is a critical parameter for predicting its ADME properties.
Methodology: Shake-Flask Method [22][23]
-
Phase Preparation: n-Octanol and water (or a suitable buffer, e.g., phosphate buffer at pH 7.4) are mutually saturated by shaking them together for 24 hours, followed by separation.[23]
-
Partitioning: A known amount of the compound is dissolved in one of the phases (e.g., the aqueous phase). This solution is then mixed with a known volume of the other phase in a separatory funnel.
-
Equilibration: The mixture is shaken vigorously for a set period (e.g., 2 hours) to allow for the partitioning of the compound between the two phases. The funnel is then left undisturbed to allow for complete phase separation.[24]
-
Concentration Measurement: The concentration of the compound in each phase is determined using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).
-
Calculation: The partition coefficient (P) is calculated as the ratio of the concentration of the compound in the octanol phase to its concentration in the aqueous phase. The logP is the base-10 logarithm of P.[22]
Aqueous solubility is a fundamental property that influences the bioavailability of a drug candidate.
Methodology: Saturation Shake-Flask Method [25]
-
Sample Preparation: An excess amount of the solid compound is added to a known volume of the aqueous solvent (e.g., water or a buffer of a specific pH) in a sealed container.
-
Equilibration: The mixture is agitated (e.g., using a shaker or stirrer) at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-72 hours) to ensure that equilibrium is reached.[16]
-
Phase Separation: The undissolved solid is separated from the saturated solution by centrifugation or filtration. Care must be taken to avoid precipitation of the dissolved compound during this step.[25]
-
Concentration Analysis: The concentration of the compound in the clear, saturated solution is determined using a validated analytical method, such as HPLC or UV-Vis spectroscopy.
-
Result: The determined concentration represents the equilibrium solubility of the compound under the specified conditions. For ionizable compounds, this process should be repeated at different pH values to generate a pH-solubility profile.[16]
Visualizations
The following diagram illustrates a general workflow for the experimental determination of the key physicochemical properties discussed.
Caption: A flowchart illustrating the synthesis, purification, and subsequent determination of key physicochemical properties for a target compound, leading to data analysis for drug development applications.
This diagram shows the interconnectedness of the core physicochemical properties and their influence on the drug development process.
Caption: A diagram illustrating how fundamental physicochemical properties influence ADME processes and formulation strategies, ultimately impacting a drug candidate's bioavailability.
While direct experimental data for 4-oxo-3,4-dihydroquinazoline-8-carboxylic acid remains scarce in the public domain, this guide provides a framework for its physicochemical characterization. The presented predicted values offer a starting point for in silico modeling and experimental design. The detailed, representative protocols for determining melting point, pKa, logP, and solubility serve as a practical resource for researchers aiming to empirically characterize this compound and its analogs. A thorough understanding of these fundamental properties is indispensable for advancing quinazolinone-based scaffolds in the drug discovery and development pipeline.
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